molecular formula C14H14ClNS B1627867 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride CAS No. 24033-90-7

3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride

Cat. No.: B1627867
CAS No.: 24033-90-7
M. Wt: 263.8 g/mol
InChI Key: LVWGRLXLPCOMEG-UHFFFAOYSA-N
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Description

3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with phenylacetic acid derivatives in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in an inert solvent such as toluene or xylene. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects. Additionally, it can interact with DNA and proteins, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This compound’s unique structure allows it to exhibit distinct biological activities compared to other benzothiazine derivatives .

Properties

IUPAC Name

3-phenyl-3,4-dihydro-2H-1,4-benzothiazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NS.ClH/c1-2-6-11(7-3-1)13-10-16-14-9-5-4-8-12(14)15-13;/h1-9,13,15H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWGRLXLPCOMEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2S1)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585821
Record name 3-Phenyl-3,4-dihydro-2H-1,4-benzothiazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24033-90-7
Record name 3-Phenyl-3,4-dihydro-2H-1,4-benzothiazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride
Reactant of Route 2
3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride
Reactant of Route 3
3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride
Reactant of Route 4
3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride
Reactant of Route 5
3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride
Reactant of Route 6
3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride

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